molecular formula C20H21Cl2NO4 B11504180 Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate

Cat. No.: B11504180
M. Wt: 410.3 g/mol
InChI Key: NXNDEDCFVGBNIE-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3,4-dichlorobenzoic acid, 4-ethoxyaniline, ethanol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the ethoxy group.

    Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

InChI

InChI=1S/C20H21Cl2NO4/c1-3-26-15-8-5-13(6-9-15)18(12-19(24)27-4-2)23-20(25)14-7-10-16(21)17(22)11-14/h5-11,18H,3-4,12H2,1-2H3,(H,23,25)

InChI Key

NXNDEDCFVGBNIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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